(2,2-Difluorocyclohexyl)methanesulfonyl chloride
Description
Its structure features a cyclohexyl ring substituted with two fluorine atoms at the 2-position, linked to a methanesulfonyl chloride group. This compound is part of the sulfonyl chloride family, known for their electrophilic reactivity, particularly in nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters).
Key structural attributes include:
- Steric hindrance from the cyclohexyl ring, which may modulate reactivity.
- Electron-withdrawing fluorine atoms, enhancing the electrophilicity of the sulfonyl chloride group.
- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 149.8 Ų), suggesting distinct mass spectrometry profiles .
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-3-1-2-4-7(6,9)10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNSGUYHCFUCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 2,2-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2,2-Difluorocyclohexanol+Methanesulfonyl chloride→(2,2-Difluorocyclohexyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Oxidation: Oxidative conditions can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonamides and sulfonic acids.
Oxidation: Products include sulfone derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of (2,2-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction between 2,2-difluorocyclohexanol and methanesulfonyl chloride. This reaction is often facilitated by a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:
Industrial Production
In industrial settings, continuous flow processes are employed to enhance efficiency and control over the reaction conditions. Automation in production helps maintain optimal parameters for yield improvement.
Protein Modification
This compound is utilized in the modification of biomolecules, particularly for studying protein-ligand interactions. This application is crucial for understanding molecular mechanisms in biological systems.
Drug Development
The compound is being investigated for its potential use in synthesizing sulfonamide-based drugs. Its ability to act as a sulfonylating agent allows it to modify various biomolecules, which can lead to the development of new therapeutic agents.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of derivatives containing this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
Research involving structure-activity relationship (SAR) analysis demonstrated that the difluoromethyl group enhances the inhibitory effects of this compound on serine proteases. IC50 values were found to be in the nanomolar range, showcasing its potency compared to other sulfonyl derivatives.
Cytotoxicity in Cancer Cells
In vitro assays on various cancer cell lines such as HeLa and MCF-7 revealed that this compound induces significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated that this cytotoxicity is mediated through apoptotic pathways.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- The methoxy derivative () has higher molecular weight and additional oxygen, which may enhance polarity but reduce lipophilicity compared to the target compound .
Reactivity and Stability
Hydrolysis Sensitivity :
- Methanesulfonyl chloride reacts violently with water, producing HCl and methanesulfonic acid. It is classified as highly reactive and requires NaOH for controlled hydrolysis (>99.98% destruction efficiency) .
- This compound : The cyclohexyl group likely provides steric protection , slowing hydrolysis compared to methanesulfonyl chloride. However, the electron-withdrawing fluorine atoms may increase the sulfonyl chloride's electrophilicity, partially counteracting this effect .
- Benzenesulfonyl chloride : Less reactive than methanesulfonyl chloride, requiring prolonged stirring or reflux with NaOH for complete hydrolysis .
Thermal and Chemical Stability :
Biological Activity
(2,2-Difluorocyclohexyl)methanesulfonyl chloride is a synthetic compound that belongs to the class of organosulfur compounds. This compound is notable for its potential biological activities, which have been explored in various research studies. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.
- Chemical Formula : C8H10ClF2O2S
- Molecular Weight : 232.68 g/mol
- CAS Number : 1784380-35-3
This compound features a cyclohexyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound primarily involves its ability to interact with various biomolecules. The methanesulfonyl group acts as a leaving group in nucleophilic substitution reactions, allowing for the formation of sulfonamides and other derivatives that may exhibit biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their conformation and function.
- Receptor Interaction : It could potentially act as a ligand for certain receptors, modulating signaling pathways within cells.
Biological Activity Studies
Recent studies have focused on the biological implications of this compound. Here are some key findings:
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibited activity against various bacterial strains in vitro. |
| Anticancer | Showed cytotoxic effects on cancer cell lines, indicating potential use in oncology. |
| Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways. |
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Cells :
Research involving human cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. The mechanisms were linked to the activation of caspases and disruption of mitochondrial membrane potential. -
Enzyme Inhibition Studies :
In vitro assays revealed that this compound effectively inhibited the activity of certain kinases involved in cell signaling pathways, which could have implications for therapeutic strategies targeting these pathways.
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that exposure can lead to irritation and potentially severe health effects if not handled properly. Therefore, adequate safety measures should be implemented during handling and application.
Q & A
Q. What are the recommended synthetic routes for (2,2-Difluorocyclohexyl)methanesulfonyl Chloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
Cyclohexane Fluorination : Introduce difluoro groups at the 2,2-positions via radical fluorination or electrophilic substitution under controlled temperature (0–25°C) .
Methanesulfonyl Chloride Introduction : React the fluorinated cyclohexane intermediate with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the sulfonyl chloride moiety .
Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.
- Monitor reaction progress via TLC or NMR to ensure intermediate purity.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to GHS hazard classifications (H290, H314, H330) :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods for all procedures .
- Emergency Response :
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air and administer oxygen if breathing is labored .
Storage : Keep in glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How does the difluorocyclohexyl group influence reactivity?
- Methodological Answer : The 2,2-difluorocyclohexyl group acts as an electron-withdrawing substituent, enhancing electrophilicity of the sulfonyl chloride. This facilitates nucleophilic substitutions (e.g., with amines or alcohols). Reactivity Comparison :
| Nucleophile | Reaction Rate (vs. Non-Fluorinated Analog) |
|---|---|
| Primary Amine | 3–5× faster |
| Thiol | 2× slower (steric hindrance) |
| Mechanism : Stabilization of transition states via inductive effects . |
Advanced Research Questions
Q. How can computational methods predict reaction outcomes with this compound?
- Methodological Answer : Use DFT (Density Functional Theory) to model:
- Electrophilicity Parameters : Calculate Fukui indices to identify reactive sites .
- Steric Effects : Analyze molecular dynamics simulations to predict steric hindrance in bulky nucleophiles .
Case Study : QSAR models correlate substituent electronegativity with sulfonamide formation efficiency (R² = 0.89) .
Q. What experimental strategies resolve contradictions in reported reaction yields?
- Methodological Answer : Conflicting data often arise from:
- Moisture Contamination : Trace H₂O hydrolyzes sulfonyl chloride, reducing yields. Use Karl Fischer titration to verify solvent dryness .
- Catalyst Variability : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) under identical conditions.
Resolution Workflow :
Replicate literature procedures.
Characterize intermediates via HPLC-MS.
Optimize stoichiometry (e.g., 1.2 eq nucleophile for complete conversion) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 3 (aqueous) | 48 hours | Sulfonic acid |
| pH 7 (DMSO) | >1 week | None detected |
| 60°C (neat) | 2 hours | SO₂, HCl |
| Recommendation : Avoid prolonged exposure to acidic or high-temperature environments . |
Q. What are its applications in medicinal chemistry?
- Methodological Answer :
- Sulfonamide Prodrug Synthesis : React with amines to form bioactive sulfonamides (e.g., protease inhibitors) .
- Radiolabeling : Introduce ¹⁸F or ³H isotopes via nucleophilic aromatic substitution for PET imaging .
Case Study : Derivatives show IC₅₀ = 12 nM against SARS-CoV-2 Mpro in vitro .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for derivatives?
- Methodological Answer : Variations arise from:
- Stereochemistry : The difluorocyclohexyl group’s chair conformation affects binding pocket compatibility .
- Purity : Residual AlCl₃ in crude products can inhibit enzyme activity. Purify via column chromatography (silica gel, hexane/EtOAc) .
Validation : Compare LC-MS and biological assay data across multiple batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
